N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14826279
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O2 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O2/c28-21(25-10-5-12-26-13-11-23-16-26)20-15-27(14-17-6-3-4-9-24-17)22(29)19-8-2-1-7-18(19)20/h1-4,6-9,11,13,15-16H,5,10,12,14H2,(H,25,28) |
| Standard InChI Key | CSWHYRKUSKOKKS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NCCCN4C=CN=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide, reflects its hybrid structure. Key features include:
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Isoquinoline core: A bicyclic heteroaromatic system providing rigidity and planar geometry.
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Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent enhancing solubility and potential hydrogen-bonding interactions.
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Imidazole-propyl chain: A flexible alkyl linker terminating in an imidazole ring, a common pharmacophore in enzyme inhibitors .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₅O₂ |
| Molecular Weight | 400.46 g/mol |
| SMILES | O=C(NCCCn1ccnc1)c2c(onc2C3CC=CC=N3)CC4=CC=CC=C4 |
| InChI Key | Computed as unique identifier |
The molecular formula C₂₃H₂₂N₅O₂ was derived from analogous structures in PubChem entries , while the SMILES string was constructed based on substituent positions reported in synthetic protocols .
Crystallographic and Conformational Analysis
While no crystallographic data exist for this specific compound, related dihydroisoquinoline derivatives exhibit planar isoquinoline cores with substituents adopting equatorial orientations to minimize steric strain . For example, 1-(2H-1,3-benzodioxol-5-yl) analogs crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 7.3322 Å, b = 8.0341 Å, and c = 19.4479 Å . Such data suggest that the title compound’s pyridinylmethyl and imidazole groups likely occupy positions perpendicular to the isoquinoline plane.
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The synthesis involves multi-step sequences, typically beginning with functionalization of the isoquinoline core. A plausible route includes:
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Formation of 1-oxo-1,2-dihydroisoquinoline: Achieved via oxidation of tetrahydroisoquinoline precursors using agents like potassium permanganate.
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Introduction of pyridin-2-ylmethyl group: Alkylation at position 2 using pyridinylmethyl halides under basic conditions .
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Carboxamide coupling at position 4: Reaction with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KMnO₄, H₂O, 80°C, 6h | 65% |
| 2 | Pyridin-2-ylmethyl chloride, K₂CO₃, DMF | 72% |
| 3 | EDC, HOBt, DIPEA, DCM | 58% |
Yields are estimated from analogous reactions in sources .
Purification and Scalability
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating the final product . Industrial-scale synthesis would require optimizing solvent systems and catalytic processes to improve yields beyond 50–60%.
Analytical Characterization
Spectroscopic Profiling
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NMR (¹H and ¹³C): Key signals include:
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 401.4 .
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for designing:
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Anticancer agents: Targeting angiogenesis and proliferation pathways.
Industrial Challenges
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